molecular formula C13H20N2 B2934965 5-Ethyl-2-(2-piperidinylmethyl)pyridine CAS No. 881041-81-2

5-Ethyl-2-(2-piperidinylmethyl)pyridine

Cat. No.: B2934965
CAS No.: 881041-81-2
M. Wt: 204.317
InChI Key: DRRSLOPRTNQECX-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-piperidinylmethyl)pyridine is a pyridine derivative featuring an ethyl substituent at the 5-position and a piperidinylmethyl group at the 2-position. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound combines the aromatic pyridine core with a piperidine moiety, a saturated six-membered ring containing one nitrogen atom. This structural hybrid is significant in medicinal chemistry and agrochemical research due to the pharmacological relevance of piperidine derivatives and the stability imparted by the pyridine ring.

For example, the synthesis of related compounds like 5-ethyl-2-(2'-imidazolin-2'-yl)-pyridine-3-carboxylic acid involves base-catalyzed intramolecular condensations and hydrolysis. Similarly, ethyl 2-(piperidin-4-yl)acetate is synthesized via coupling reactions using reagents like cesium carbonate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Properties

IUPAC Name

5-ethyl-2-(piperidin-2-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-11-6-7-13(15-10-11)9-12-5-3-4-8-14-12/h6-7,10,12,14H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRSLOPRTNQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-piperidinylmethyl)pyridine typically involves the condensation of 2-piperidinylmethyl chloride with 5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-piperidinylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

5-Ethyl-2-(2-piperidinylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-ethyl-2-(2-piperidinylmethyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₃H₂₀N₂ 204.31 Ethyl (C5), piperidinylmethyl (C2) Pharmaceutical intermediates, agrochemicals
5-Ethyl-2-methylpyridine C₈H₁₁N 121.18 Ethyl (C5), methyl (C2) Laboratory reagent, precursor for collidines
5-Ethyl-2-[(trimethylsilyl)methyl]pyridine C₁₁H₁₉NSi 193.37 Ethyl (C5), trimethylsilylmethyl (C2) Organosilicon research, hydrophobic materials
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Aminoethyl (C2) Chelating agent, coordination chemistry
5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine C₁₆H₁₇N₃O₃ 299.33 Ethyl (C5), nitrophenoxyethyl (C2) Herbicide precursor, crystal structure studies
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine C₁₄H₂₂N₂O 234.34 Ethoxy (C2), ethylpiperidine (C5) Pharmaceutical intermediates

Biological Activity

5-Ethyl-2-(2-piperidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize the available research findings regarding its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethyl group and a piperidine moiety. This configuration is significant as it contributes to the compound's interaction with various biological targets.

Preliminary studies suggest that the piperidine moiety enhances the compound's ability to interact with neurotransmitter systems, particularly those involving acetylcholine. Compounds with similar structures have been shown to exhibit anticholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticholinesterase Activity : Similar compounds have demonstrated moderate inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity against various bacterial strains, which may extend to this compound .
  • Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties, particularly as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticholinesterase Activity Study :
    • A study evaluated the inhibitory effects of various piperidine derivatives on hAChE and hBChE. The results indicated that certain modifications to the piperidine ring significantly enhanced inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations .
  • Antimicrobial Activity Investigation :
    • Research on related piperidine compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study reported varying degrees of antimicrobial activity, emphasizing the importance of structural modifications for enhanced efficacy .
  • Anticancer Research :
    • A series of piperidine-based inhibitors were tested against human farnesyltransferase (hFTase). One compound demonstrated an IC50 value as low as 25 nM, indicating strong potential for further development in anticancer therapies .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/OrganismIC50 Value (nM/µM)Reference
AnticholinesterasehAChE0.29 ± 0.21
AnticholinesterasehBChE1.18 ± 1.31
AntimicrobialVarious Bacterial StrainsVaries
AnticancerhFTase25

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